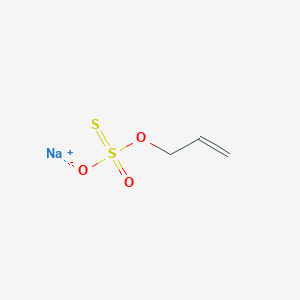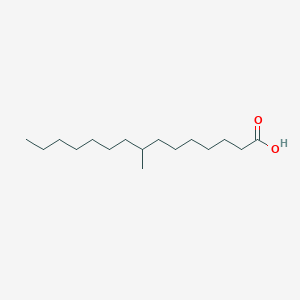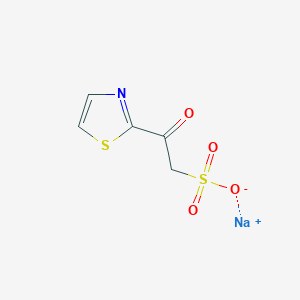
Theophyllol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate is a chemical compound with the molecular formula C9H11N4NaO4 and a molecular weight of 262.2 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Vorbereitungsmethoden
The synthesis of Theophyllol typically involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with sodium acetate under specific conditions . The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature and pH carefully controlled to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other cations or functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or methanol, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Theophyllol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterases (PDEs), which are enzymes involved in the regulation of intracellular signaling pathways . By inhibiting PDEs, this compound can modulate the levels of cyclic nucleotides, leading to various physiological effects . Additionally, it may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, contributing to its analgesic and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate can be compared with other similar compounds, such as:
1,3-dimethyl-7H-purine-2,6-dione (theophylline): Both compounds share a similar purine structure, but Theophyllol has an additional acetate group, which may influence its solubility and reactivity.
7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (ethyltheophylline): This compound has an ethyl group instead of an acetate group, leading to different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H11N4NaO4 |
|---|---|
Molekulargewicht |
262.2 g/mol |
IUPAC-Name |
sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate |
InChI |
InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;/h3H,1-2H3,(H,8,9);1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
JDYRVPRLEPMNDB-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |
Kanonische SMILES |
CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)






![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)


![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)

